molecular formula C18H17ClFN3O2 B5426113 N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No. B5426113
M. Wt: 361.8 g/mol
InChI Key: XCSLXSNOTTVHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathway of cytokines, which are involved in various physiological processes, including immune response, inflammation, and hematopoiesis. The inhibition of TYK2 has been proposed as a potential therapeutic strategy for the treatment of autoimmune diseases and certain types of cancer.

Mechanism of Action

TYK2 is a non-receptor tyrosine kinase that is activated by cytokine receptors, such as interferon (IFN) receptors and interleukin (IL) receptors. Upon activation, TYK2 phosphorylates downstream signaling molecules, such as STATs (signal transducers and activators of transcription), which translocate to the nucleus and regulate gene expression. N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide inhibits TYK2 by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in vitro and in vivo. In preclinical models, this compound reduces the production of pro-inflammatory cytokines, such as IFN-γ, IL-12, and IL-23, and increases the production of anti-inflammatory cytokines, such as IL-10. This compound also reduces the infiltration of immune cells into inflamed tissues and improves tissue damage. In clinical trials, this compound has been shown to be well-tolerated and to have a favorable safety profile.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in various physiological and pathological processes. The availability of this compound also allows for the validation of TYK2 as a potential therapeutic target for autoimmune diseases and cancer. However, the limitations of this compound include its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

The development of TYK2 inhibitors, such as N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, has opened up new avenues for the treatment of autoimmune diseases and cancer. Future research directions include the optimization of TYK2 inhibitors for improved pharmacokinetic properties and selectivity, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immunomodulatory agents. Furthermore, the role of TYK2 in other physiological processes, such as hematopoiesis and metabolism, warrants further investigation.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide was first reported by Bristol-Myers Squibb in 2018. The route involves the coupling of 5-chloro-2-pyridinylamine with 4-fluorobenzoyl chloride, followed by cyclization with piperidine-3-carboxylic acid. The final product was obtained in good yield and high purity.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been extensively studied in preclinical models and clinical trials. In vitro studies have shown that this compound selectively inhibits TYK2 activity and downstream signaling pathways, without affecting other JAK family members. In vivo studies have demonstrated the efficacy of this compound in various animal models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials of this compound are currently underway for the treatment of psoriasis, lupus, and Crohn's disease.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-14-5-8-16(21-10-14)22-17(24)13-2-1-9-23(11-13)18(25)12-3-6-15(20)7-4-12/h3-8,10,13H,1-2,9,11H2,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSLXSNOTTVHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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